N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16284233
InChI: InChI=1S/C23H27N3O2S2/c1-23(2,3)15-10-6-7-11-16(15)24-18(27)13-29-22-25-20-19(21(28)26(22)4)14-9-5-8-12-17(14)30-20/h6-7,10-11H,5,8-9,12-13H2,1-4H3,(H,24,27)
SMILES:
Molecular Formula: C23H27N3O2S2
Molecular Weight: 441.6 g/mol

N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide

CAS No.:

Cat. No.: VC16284233

Molecular Formula: C23H27N3O2S2

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide -

Specification

Molecular Formula C23H27N3O2S2
Molecular Weight 441.6 g/mol
IUPAC Name N-(2-tert-butylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H27N3O2S2/c1-23(2,3)15-10-6-7-11-16(15)24-18(27)13-29-22-25-20-19(21(28)26(22)4)14-9-5-8-12-17(14)30-20/h6-7,10-11H,5,8-9,12-13H2,1-4H3,(H,24,27)
Standard InChI Key AIFUJPYLWAXRKL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Introduction

Key Features:

  • Molecular Formula: C21_{21}H27_{27}N3_{3}O2_{2}S

  • Functional Groups: Amide (-CONH), thioether (-S-), and ketone (C=O).

  • Heterocyclic Components: Sulfur and nitrogen atoms in the fused rings contribute to its bioactivity.

Synthesis

The synthesis of this compound likely involves multi-step reactions combining commercially available starting materials. General steps include:

  • Formation of the benzo[b]thiophene core: This is achieved through cyclization reactions involving thiols and aromatic precursors.

  • Pyrimidine ring construction: Using reagents like urea or guanidine derivatives under cyclization conditions.

  • Thioacetamide linkage addition: The acetamide group is introduced via nucleophilic substitution or amidation reactions.

  • tert-Butyl substitution: Typically added through Friedel–Crafts alkylation or other electrophilic aromatic substitution methods.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography confirm the structure.

Medicinal Chemistry

The compound's structural motifs suggest potential biological activities:

  • Anti-inflammatory activity: Similar compounds have shown inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.

  • Anticancer properties: Heterocycles with sulfur and nitrogen atoms often exhibit cytotoxic effects on cancer cell lines.

Molecular Docking Studies

Preliminary in silico studies could evaluate its binding affinity to biological targets such as enzymes or receptors.

Related Compounds

Table below lists structurally similar compounds with known activities:

Compound NameActivityReference
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamideAnti-inflammatory (5-LOX)
N-tert-Butyl derivatives with phenylacetamido groupsAnticancer
Substituted N-[4(5-Methyl/phenyl)-oxadiazol]-benzamideAnti-inflammatory/anticancer

Research Gaps and Future Directions

  • Biological Evaluation:

    • Conduct in vitro and in vivo studies to confirm anti-inflammatory or anticancer activities.

    • Evaluate pharmacokinetics and toxicity profiles.

  • Structure Optimization:

    • Modify substituents on the phenyl or pyrimidine rings to enhance potency and selectivity.

  • Docking Studies:

    • Use computational tools to predict interactions with specific protein targets.

This compound presents significant potential for further research in drug discovery due to its intricate structure and promising functional groups.

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